molecular formula C3H5ClN2 B072265 Imidazole hydrochloride CAS No. 1467-16-9

Imidazole hydrochloride

Cat. No.: B072265
CAS No.: 1467-16-9
M. Wt: 104.54 g/mol
InChI Key: JDIIGWSSTNUWGK-UHFFFAOYSA-N
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Description

Imidazole hydrochloride is a derivative of imidazole, an organic compound with the formula C₃H₄N₂. Imidazole itself is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. This compound is a white or colorless solid that is highly soluble in water, producing a mildly acidic solution. It is widely used in various fields, including chemistry, biology, and medicine, due to its versatile chemical properties.

Scientific Research Applications

Imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a catalyst in certain reactions.

    Biology: Imidazole derivatives are used in biochemical assays and as buffers in molecular biology experiments.

    Medicine: Imidazole-based compounds are found in antifungal medications, antibiotics, and other pharmaceuticals.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

Target of Action

Imidazole hydrochloride interacts with a variety of targets. It has been found to interact with proteins such as Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase , and Adenylate kinase 2 among others . These proteins play crucial roles in various biological processes, including metabolism, oxygen transport, and signal transduction .

Mode of Action

The exact mode of action of this compound can vary depending on the specific target. For instance, it can bind to the active site of the E. coli DNA gyrase topoisomerase II enzyme via hydrogen bonding, electrostatic interactions, and hydrophobic interactions . This interaction can lead to changes in the enzyme’s activity, potentially affecting DNA replication and transcription .

Biochemical Pathways

This compound can affect several biochemical pathways. For example, it is involved in the synthesis of histidine and purines , both of which are key biological building blocks . It can also influence the function of the γ-aminobutyric acid type A (GABA A) receptor , which plays a central role in inhibitory neurotransmission .

Pharmacokinetics

Due to the polar nature of the imidazole ring, it is expected that the compound would have good solubility, which could enhance its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific target and biological context. For instance, it has been found to have anticancer potency on certain cell lines . It can also alleviate acute, post-traumatic neuropathy pain (PTN), post-herpetic neuralgia (PHN), drug-related neuropathy, and complex regional pain syndrome (CRPS) when acting as a reformer of α 2 -adrenergic receptors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the self-assembly of the compounds in aqueous medium and in the bacterial cell culture medium (LB broth) was investigated by optical and scanning electron microscopy, as well as UV-vis and fluorescence spectroscopy . The results of these studies can provide insights into how the compound behaves in different environments.

Safety and Hazards

Imidazole hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It may also damage fertility or the unborn child . It is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and do not breathe dust, fume, gas, mist, vapors, and spray .

Future Directions

The imidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

Biochemical Analysis

Biochemical Properties

Imidazole Hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes like Monomeric sarcosine oxidase, Nitric oxide synthase, and Adenylate kinase 2 . These interactions can influence the function and activity of these enzymes, thereby affecting the overall biochemical reactions in which they are involved .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to interact with Myoglobin, a protein that plays a critical role in oxygen transport in muscle cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with Nitric oxide synthase, an enzyme that plays a crucial role in generating nitric oxide, a key signaling molecule in various physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, influencing its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazole hydrochloride can be synthesized through several methods. One common approach involves the reaction of imidazole with hydrochloric acid. The process typically involves dissolving imidazole in water and then adding hydrochloric acid to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar principles. The process may include additional steps such as purification and crystallization to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: Imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: Imidazole can be oxidized to form imidazole-2-carboxaldehyde.

    Reduction: Reduction reactions can convert imidazole derivatives into more reduced forms.

    Substitution: Imidazole can participate in nucleophilic substitution reactions, where one of its hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Imidazole-2-carboxaldehyde

    Reduction: Reduced imidazole derivatives

    Substitution: N-alkyl or N-acyl imidazole derivatives

Comparison with Similar Compounds

Imidazole hydrochloride can be compared with other similar compounds such as:

    Benzimidazole: Contains a fused benzene ring and imidazole ring, used in antifungal and antiparasitic drugs.

    Thiazole: Contains a sulfur atom in place of one nitrogen atom, used in the synthesis of vitamins and pharmaceuticals.

    Pyrazole: Contains two adjacent nitrogen atoms, used in anti-inflammatory and analgesic drugs.

Uniqueness: this compound is unique due to its high solubility in water and its ability to act as both an acid and a base. This amphoteric nature allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.

Properties

IUPAC Name

1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4N2.ClH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIIGWSSTNUWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932890
Record name 1H-Imidazole--hydrogen chloride (1/1)
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Molecular Weight

104.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Imidazole hydrochloride
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CAS No.

1467-16-9
Record name Imidazolium chloride
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Record name 1H-Imidazole--hydrogen chloride (1/1)
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Record name 1H-Imidazole, hydrochloride (1:1)
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Record name IMIDAZOLE HYDROCHLORIDE
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Q & A

Q1: How does imidazole hydrochloride interact with store-operated Ca2+ channels (SOCCs)?

A1: this compound, specifically the derivative SKF96365 (1-[β-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl]-1H-imidazole hydrochloride), acts as an inhibitor of SOCCs. [, , , , , , , , , ] It effectively blocks agonist-induced Ca2+ influx through SOCCs in various cell types, including vascular endothelial cells and HL-60 cells. [, ]

Q2: Does this compound influence TRP channel activity?

A2: Yes, research indicates that this compound derivatives, particularly SKF96365, can inhibit the activity of Transient Receptor Potential (TRP) channels. [, , , , ] For instance, SKF96365 has been shown to block TRPV2 activation by 2-aminoethoxydiphenyl borate (2-APB). [] Similarly, it suppresses capacitative Ca2+ entry in cells expressing the orexin receptor OX1R. []

Q3: Can this compound affect catecholamine release?

A3: Research suggests that this compound might indirectly influence catecholamine release. Studies on bovine adrenal medullary chromaffin cells reveal that SKF96365 inhibits a novel Ca2+ entry pathway activated by pituitary adenylate cyclase-activating polypeptide (PACAP). [] This pathway is associated with sustained catecholamine release, suggesting that blocking it with SKF96365 might indirectly affect catecholamine release. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C3H5ClN2, and its molecular weight is 104.55 g/mol.

Q5: How does this compound perform as a promoter in organic synthesis?

A6: this compound demonstrates efficiency as a promoter in organic synthesis. For instance, it has been successfully employed to synthesize 2,3-disubstituted-4(3H)-quinazolinones from o-aminobenzoic acid and DMF derivatives. []

Q6: Can this compound be used as a catalyst support?

A7: Yes, research indicates that polysiloxane microspheres functionalized with imidazole groups, derived from this compound, can act as effective supports for palladium catalysts. [] These supported catalysts demonstrate high activity in reactions like the hydrogenation of cinnamaldehyde. []

Q7: Has computational chemistry been used to study this compound?

A7: While the provided research articles primarily focus on experimental work, computational chemistry methods like molecular modeling and QSAR can be valuable for studying this compound. These techniques could help predict the binding affinities of this compound derivatives to target proteins, explore potential modifications to enhance their activity, and offer insights into their structure-activity relationships.

Q8: How do structural modifications of this compound affect its biological activity?

A9: Research suggests that specific structural modifications to this compound can significantly impact its biological activity. For example, introducing a naphthalene ring instead of a phenyl ring in medetomidine, leading to 4-[1-(1-naphthyl)ethyl]-1H-imidazole hydrochloride, resulted in enhanced potency in adrenergic systems. []

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